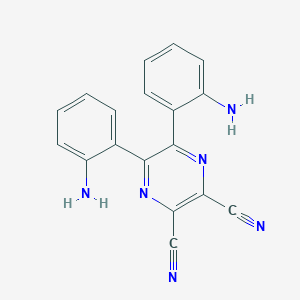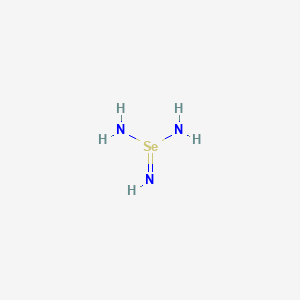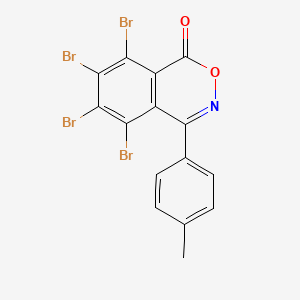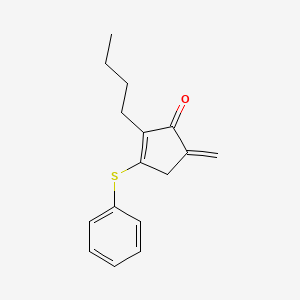
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H12N6. This compound is characterized by the presence of two aminophenyl groups attached to a pyrazine ring, which also contains two cyano groups. It is a solid substance that is typically white to light yellow in appearance and is known for its high thermal stability and solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 2-aminobenzonitrile with pyrazine-2,3-dicarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cell signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar in structure but lacks the aminophenyl groups.
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Contains methoxythiophenyl groups instead of aminophenyl groups.
Uniqueness
5,6-Bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of two aminophenyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
189400-68-8 |
|---|---|
分子式 |
C18H12N6 |
分子量 |
312.3 g/mol |
IUPAC名 |
5,6-bis(2-aminophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H12N6/c19-9-15-16(10-20)24-18(12-6-2-4-8-14(12)22)17(23-15)11-5-1-3-7-13(11)21/h1-8H,21-22H2 |
InChIキー |
WKOQDVDHCFRBBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N=C2C3=CC=CC=C3N)C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)


![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)


![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)

![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
